molecular formula C27H26ClN3O4 B2730050 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 894550-40-4

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2730050
CAS RN: 894550-40-4
M. Wt: 491.97
InChI Key: KAZSAMBQRAKFCG-UHFFFAOYSA-N
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Description

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential in Neurological Diseases

A study by Ghosh et al. (2008) demonstrated the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, leading to a notable decrease in viral load and an increase in survival rates in virus-infected mice. This research underscores the potential of such derivatives in combating neurological diseases caused by viruses (Ghosh et al., 2008).

Antimicrobial and Antifungal Applications

Research by Le et al. (2018) on new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives revealed their potent antibacterial and antifungal properties. Specifically, some derivatives showed significant growth inhibition of Bacillus subtilis and Aspergillus niger, suggesting their potential as effective antimicrobial and antifungal agents (Le, Pham, & Nguyen, 2018).

Anti-Inflammatory and Analgesic Activities

Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, one demonstrated potent analgesic and anti-inflammatory activities, highlighting the potential for developing new therapeutic agents in this class (Alagarsamy et al., 2015).

Chemical Synthesis and Structural Studies

A study by Karmakar et al. (2007) focused on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides. This research provided insights into the gel formation and crystalline structures of these compounds, contributing to the understanding of their chemical and physical properties (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Investigation for Respiratory Diseases

Villetti et al. (2015) described CHF6001, a novel phosphodiesterase 4 inhibitor with potent anti-inflammatory properties and a wide therapeutic window, suitable for topical pulmonary administration. This compound's efficacy in preclinical models of asthma and chronic obstructive pulmonary disease (COPD) suggests its potential for treating respiratory conditions (Villetti et al., 2015).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-9-10-21(13-22(17)28)30-26(32)16-31-23-14-25(35-3)24(34-2)12-18(23)11-19(27(31)33)15-29-20-7-5-4-6-8-20/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSAMBQRAKFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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